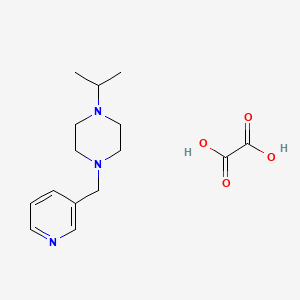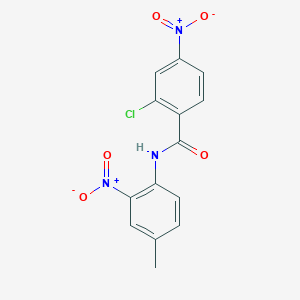
1-isopropyl-4-(3-pyridinylmethyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-isopropyl-4-(3-pyridinylmethyl)piperazine oxalate, commonly known as IPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a piperazine derivative that has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation. In
Applications De Recherche Scientifique
IPP has been found to exhibit a range of interesting properties that make it a promising candidate for scientific research. It has been studied for its potential applications in the fields of neuroscience, pharmacology, and medicinal chemistry. Some of the potential applications of IPP include:
- Studying the role of serotonin receptors in the brain: IPP has been found to bind to several serotonin receptors in the brain, making it a useful tool for investigating the role of these receptors in various physiological processes.
- Developing new antidepressant drugs: IPP has been found to exhibit antidepressant-like effects in animal models, making it a potential candidate for developing new antidepressant drugs.
- Investigating the role of dopamine receptors in addiction: IPP has been found to bind to several dopamine receptors in the brain, making it a useful tool for investigating the role of these receptors in addiction.
Mécanisme D'action
The exact mechanism of action of IPP is not fully understood, but it is believed to act as a partial agonist at several serotonin and dopamine receptors in the brain. It has been found to have a high affinity for the 5-HT1A, 5-HT2A, and 5-HT2C receptors, as well as the D2 and D3 dopamine receptors. By binding to these receptors, IPP can modulate the release of several neurotransmitters, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
IPP has been found to exhibit a range of interesting biochemical and physiological effects, including:
- Antidepressant-like effects: IPP has been found to exhibit antidepressant-like effects in animal models, suggesting that it may have potential as a treatment for depression.
- Anxiolytic effects: IPP has been found to exhibit anxiolytic effects in animal models, suggesting that it may have potential as a treatment for anxiety disorders.
- Modulation of pain perception: IPP has been found to modulate pain perception in animal models, suggesting that it may have potential as a treatment for chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
IPP has several advantages and limitations for lab experiments. Some of the advantages include:
- High affinity for several serotonin and dopamine receptors: IPP has a high affinity for several serotonin and dopamine receptors in the brain, making it a useful tool for investigating the role of these receptors in various physiological processes.
- Well-characterized pharmacological properties: IPP has been extensively studied for its pharmacological properties, making it a well-characterized compound that can be used with confidence in lab experiments.
Some of the limitations of IPP include:
- Limited availability: IPP is not widely available, which can make it difficult to obtain for lab experiments.
- Limited solubility: IPP has limited solubility in water, which can make it difficult to work with in certain lab experiments.
Orientations Futures
There are several future directions for research on IPP. Some of these include:
- Investigating the role of IPP in addiction: IPP has been found to bind to several dopamine receptors in the brain, making it a potential candidate for investigating the role of these receptors in addiction.
- Developing new antidepressant drugs: IPP has been found to exhibit antidepressant-like effects in animal models, making it a potential candidate for developing new antidepressant drugs.
- Investigating the effects of IPP on other physiological processes: IPP has been found to have a range of interesting biochemical and physiological effects, and further research is needed to fully understand its potential applications in various physiological processes.
Méthodes De Synthèse
The synthesis of IPP is a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 3-pyridinemethanol with isopropylamine to form 1-(3-pyridinylmethyl)piperazine. This intermediate is then reacted with oxalic acid to form the oxalate salt of IPP. The final product is a white crystalline powder that is soluble in water and ethanol.
Propriétés
IUPAC Name |
oxalic acid;1-propan-2-yl-4-(pyridin-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3.C2H2O4/c1-12(2)16-8-6-15(7-9-16)11-13-4-3-5-14-10-13;3-1(4)2(5)6/h3-5,10,12H,6-9,11H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWCROBCLYEPRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CN=CC=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-(1-pyrrolidinyl)piperidine](/img/structure/B4953223.png)
![N-(4-{[2-(bicyclo[4.1.0]hept-7-ylcarbonyl)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B4953232.png)


![N-(3-chlorophenyl)-4-[(2,4-dinitro-1-naphthyl)amino]benzamide](/img/structure/B4953259.png)
![N-(tert-butyl)-3,5-bis{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B4953278.png)

![2-(3,4-dimethoxybenzyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B4953287.png)

![1-(2,5-dimethylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B4953308.png)
![2-{[2-(2-chloro-4,6-dimethylphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B4953310.png)
![N-(3-hydroxypropyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4953315.png)
![{4-benzyl-1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methanol](/img/structure/B4953321.png)
![methyl 4-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4953323.png)
